molecular formula C11H12FN3 B13191726 N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13191726
M. Wt: 205.23 g/mol
InChI Key: FJRKBKUNOKEVEJ-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with the CAS Number 2060053-88-3 and a molecular formula of C 11 H 12 FN 3 . It has a molecular weight of 205.23 g/mol . Pyrazole derivatives are recognized as privileged structures in medicinal and agrochemical research . The specific substitution pattern on this compound—featuring a 3-fluoro-4-methylphenyl group and a 1-methyl-1H-pyrazol-4-amine moiety—suggests its potential utility as a key synthetic intermediate. Structural analogs of this compound are frequently investigated for various biological activities. For instance, closely related pyrazole-4-amine derivatives have been explored as building blocks for novel succinate dehydrogenase inhibitor (SDHI) fungicides and have also been featured in the development of targeted kinase inhibitors for pharmaceutical research . This makes this compound a valuable scaffold for constructing more complex molecules in discovery chemistry programs. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-8-3-4-9(5-11(8)12)14-10-6-13-15(2)7-10/h3-7,14H,1-2H3

InChI Key

FJRKBKUNOKEVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CN(N=C2)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluoro-4-methylaniline with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluoro group.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, it may interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological targets of related compounds:

Compound Name Substituents/Modifications Biological Target/Application Synthesis Method Reference
N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine 3-Fluoro-4-methylphenyl, 1-methylpyrazole Kinase inhibition (e.g., BTK, EGFR) Pd-catalyzed C–N coupling
SSR125543A Thiazole core, 3-fluoro-4-methylphenyl, propynyl CRF1 receptor antagonist (stress disorders) Multi-step synthesis
1-(5-Fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine Pyridinyl substituent Not specified (structural analog) Pd/C hydrogenation
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine 4-Fluorophenyl, nitrophenyl, pyridinyl Crystallography study (no bioactivity data) Condensation reactions
N-(Azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride Azetidinyl group Potential CNS applications (structural) Amine coupling
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Imidazole-pyrimidine hybrid Not specified (likely kinase inhibitor) Multi-step functionalization

Key Observations :

  • Electron-Withdrawing Groups : The 3-fluoro substituent in the target compound and SSR125543A enhances binding to hydrophobic pockets in target proteins, improving selectivity .
  • Heterocyclic Diversity : Replacement of the phenyl group with pyridinyl (e.g., ) or imidazole-pyrimidine () alters solubility and target affinity.

Physicochemical Properties

  • Lipophilicity : The 3-fluoro-4-methylphenyl group increases hydrophobicity, enhancing membrane permeability compared to pyridinyl or morpholine-containing analogs ().
  • Solubility : Azetidinyl and pyrimidine substituents () may improve aqueous solubility, critical for oral bioavailability.

Biological Activity

N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents and anti-inflammatory drugs. This article provides a detailed overview of its biological activities, including relevant case studies and research findings.

  • Molecular Formula : C₁₁H₁₂FN₃
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 2060053-88-3

Research indicates that compounds within the pyrazole class, including this compound, exhibit various biological activities through different mechanisms:

  • Anticancer Activity :
    • Pyrazole derivatives have shown promising results against multiple cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) with growth inhibition percentages of 54.25% and 38.44%, respectively .
    • The anticancer properties are often attributed to their ability to interfere with key signaling pathways involved in cell proliferation and survival, such as the p38 MAPK pathway, which is crucial in inflammatory responses and cancer progression .
  • Anti-inflammatory Activity :
    • The compound has also been evaluated for its anti-inflammatory effects. It has been noted that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation, indicating a potential role in treating inflammatory diseases .
    • A structure–activity relationship (SAR) study highlighted that modifications at specific positions on the pyrazole ring could enhance anti-inflammatory activity while minimizing toxicity to normal cells .

Anticancer Studies

A series of studies have focused on the synthesis and evaluation of pyrazole derivatives for their anticancer properties:

CompoundCell LineIC50 (µM)Remarks
Compound AHepG215Significant growth inhibition
Compound BHeLa20Moderate toxicity on normal fibroblasts
This compoundVariousNot specifiedFurther studies needed

These findings suggest that while some derivatives exhibit potent anticancer activity, others may require further optimization to balance efficacy and safety.

Anti-inflammatory Studies

In another study focusing on anti-inflammatory properties, several pyrazole derivatives were tested for their ability to inhibit inflammation:

CompoundIC50 (µg/mL)Comparison Standard
This compound60.56Diclofenac Sodium (54.65)
Compound C57.24Diclofenac Sodium
Compound D69.15Diclofenac Sodium

These results indicate that this compound has comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a therapeutic agent.

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